C24H22N2O2S3
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Overview
Description
. This compound is a complex organic molecule that contains carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-[Thiobis[methylenecarbonylimino(o-phenylene)thiomethylene]]benzene involves multiple steps, including the formation of intermediate compounds. Common synthetic methods include:
Ullmann-type reactions: These involve the coupling of aryl halides using copper catalysts.
Buchwald–Hartwig cross-couplings: These reactions use palladium catalytic systems to couple aryl halides.
Chan–Lam cross-couplings: These involve the reaction of phenols with arylboronic acids catalyzed by copper.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are crucial factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
1,4-[Thiobis[methylenecarbonylimino(o-phenylene)thiomethylene]]benzene: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
1,4-[Thiobis[methylenecarbonylimino(o-phenylene)thiomethylene]]benzene: has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1,4-[Thiobis[methylenecarbonylimino(o-phenylene)thiomethylene]]benzene involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiobis derivatives and benzene-based molecules. Examples include:
- 1,4-Bis(thiomethylene)benzene
- 1,4-Bis(methylenecarbonylimino)benzene
Uniqueness
1,4-[Thiobis[methylenecarbonylimino(o-phenylene)thiomethylene]]benzene: is unique due to its specific combination of functional groups and its ability to undergo diverse chemical reactions. This makes it a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C24H22N2O2S3 |
---|---|
Molecular Weight |
466.6 g/mol |
IUPAC Name |
6-ethoxy-2-[[5-[(6-ethoxy-1,3-benzothiazol-2-yl)methyl]thiophen-2-yl]methyl]-1,3-benzothiazole |
InChI |
InChI=1S/C24H22N2O2S3/c1-3-27-15-5-9-19-21(11-15)30-23(25-19)13-17-7-8-18(29-17)14-24-26-20-10-6-16(28-4-2)12-22(20)31-24/h5-12H,3-4,13-14H2,1-2H3 |
InChI Key |
CQAALKURHBOSAJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)CC3=CC=C(S3)CC4=NC5=C(S4)C=C(C=C5)OCC |
Origin of Product |
United States |
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